molecular formula C9H10ClFN2 B8228259 (R)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride

(R)-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride

Cat. No.: B8228259
M. Wt: 200.64 g/mol
InChI Key: IPHUUNLWRXSURM-FYZOBXCZSA-N
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Description

®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminoethyl group, a fluorine atom, and a benzonitrile moiety, making it a versatile building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride typically involves the use of chiral catalysts or enzymes to achieve the desired stereochemistry. One common method is the asymmetric reduction of the corresponding ketone precursor using a chiral reducing agent or enzyme. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The process may also include purification steps such as crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific pathway involved. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-(1-Aminoethyl)benzoic acid hydrochloride
  • ®-Methyl 3-(1-aminoethyl)benzoate hydrochloride
  • ®-(+)-1-(1-naphthyl)ethylamine

Uniqueness

®-4-(1-Aminoethyl)-3-fluorobenzonitrile hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(1R)-1-aminoethyl]-3-fluorobenzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2.ClH/c1-6(12)8-3-2-7(5-11)4-9(8)10;/h2-4,6H,12H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHUUNLWRXSURM-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)C#N)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)C#N)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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